Cas no 825-52-5 (N-Hydroxybenzimidoyl cyanide)

N-Hydroxybenzimidoyl cyanide structure
N-Hydroxybenzimidoyl cyanide structure
Produktname:N-Hydroxybenzimidoyl cyanide
CAS-Nr.:825-52-5
MF:C8H6N2O
MW:146.14604139328
MDL:MFCD00035803
CID:726900
PubChem ID:24863397

N-Hydroxybenzimidoyl cyanide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Hydroxybenzimidoyl cyanide
    • Oximino-phenyl
    • 2-HYDROXYIMINO-2-PHENYLACETONITRILE
    • Benzeneacetonitrile, a-(hydroxyimino)-
    • 2-HydroxyiMino-2-phenylacetonitrile, Mixture of syn and anti
    • Glyoxylonitrile, phenyl-, oxime (6CI, 7CI, 8CI)
    • α-(Hydroxyimino)benzeneacetonitrile (ACI)
    • 2-(Hydroxyimino)-2-phenylacetonitrile
    • 2-Phenylglyoxylonitrile 2-oxime
    • Benzoyl cyanide oxime
    • Oximinophenylacetonitrile
    • MJCQFBKIFDVTTR-CSKARUKUSA-N
    • (Z)-N-hydroxybenzimidoyl cyanide
    • SCHEMBL44323
    • (2Z)-(Hydroxyimino)(phenyl)acetonitrile
    • N-hydroxybenzenecarboximidoyl cyanide
    • (E)-N-Hydroxybenzimidoyl cyanide
    • EINECS 212-546-9
    • (Hydroxyimino)phenylacetonitrile
    • AS-59624
    • 825-52-5
    • (E)-benzenecarbonimidoyl cyanide
    • AKOS006228685
    • (hydroxyimino)(phenyl)acetonitrile
    • MFCD00035803
    • (2Z)-2-HYDROXYIMINO-2-PHENYL-ACETONITRILE
    • (2E)-2-hydroxyimino-2-phenylacetonitrile
    • 7541-03-9
    • CHEBI:38842
    • G18709
    • CS-0455918
    • Benzeneacetonitrile, alpha-(hydroxyimino)-
    • alpha-(hydroxyimino)benzeneacetonitrile
    • MDL: MFCD00035803
    • Inchi: 1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H
    • InChI-Schlüssel: MJCQFBKIFDVTTR-UHFFFAOYSA-N
    • Lächelt: N#CC(C1C=CC=CC=1)=NO

Berechnete Eigenschaften

  • Genaue Masse: 146.04800
  • Monoisotopenmasse: 146.048012819g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 195
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Oberflächenladung: 0
  • Tautomerzahl: 2
  • Topologische Polaroberfläche: 56.4

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Schmelzpunkt: 128-130 °C (lit.)
  • PSA: 56.38000
  • LogP: 1.38848
  • Löslichkeit: Nicht bestimmt

N-Hydroxybenzimidoyl cyanide Sicherheitsinformationen

N-Hydroxybenzimidoyl cyanide Zolldaten

  • HS-CODE:2926909090
  • Zolldaten:

    China Zollkodex:

    2926909090

    Übersicht:

    299699090 Andere Verbindungen auf Nitrilbasis. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:299699090 andere Nitrilfunktionsverbindungen MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

N-Hydroxybenzimidoyl cyanide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Key Organics Ltd
AS-59624-5G
(E)-benzenecarbonimidoyl cyanide
825-52-5 >97%
5g
£110.00 2023-09-07
Key Organics Ltd
AS-59624-1MG
(E)-benzenecarbonimidoyl cyanide
825-52-5 >97%
1mg
£37.00 2023-09-07
Apollo Scientific
OR27083-1g
N-Hydroxybenzenecarboximidoyl cyanide
825-52-5 95%
1g
£30.00 2025-02-19
Ambeed
A746221-100g
N-Hydroxybenzimidoyl cyanide
825-52-5 98%
100g
$533.00 2021-07-07
eNovation Chemicals LLC
D372748-25g
2-HYDROXYIMINO-2-PHENYLACETONITRILE
825-52-5 95%
25g
$100 2024-05-24
abcr
AB242539-10g
N-Hydroxybenzenecarboximidoyl cyanide; .
825-52-5
10g
€182.50 2025-02-17
Apollo Scientific
OR27083-10g
N-Hydroxybenzenecarboximidoyl cyanide
825-52-5 95%
10g
£98.00 2025-02-19
eNovation Chemicals LLC
D372748-25g
2-HYDROXYIMINO-2-PHENYLACETONITRILE
825-52-5 95%
25g
$100 2025-02-18
Crysdot LLC
CD12027978-500g
N-Hydroxybenzimidoyl cyanide
825-52-5 95+%
500g
$742 2024-07-24
Alichem
A019144014-500g
N-Hydroxybenzimidoyl cyanide
825-52-5 95%
500g
801.43 USD 2021-06-16

N-Hydroxybenzimidoyl cyanide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Diethyl ether ;  0 - 5 °C
2.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
Referenz
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ;  0.5 h, rt → reflux; 30 min, reflux
Referenz
Synthesis of N-Aryl Oxindole Nitrones through a Metal-Free Selective N-Arylation Process
Wu, Si-Yi; et al, Journal of Organic Chemistry, 2017, 82(6), 3232-3238

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Nitric oxide Solvents: Methanol ;  250 kPa, rt → 60 °C; 24 h, 250 kPa, 60 °C
Referenz
A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides
Bohle, D. Scott; et al, Journal of Organic Chemistry, 2009, 74(4), 1621-1626

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  38 - 42 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 2 - 3 atm, 35 - 38 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of α-(hydroxyimino)benzeneacetonitrile
, China, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Nitromethane ,  4-(Dimethylamino)pyridine ,  Sodium hydroxide ,  Copper sulfate ,  Oxygen Solvents: Tetrahydrofuran ;  24 h, 1 atm, 120 °C
Referenz
Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides
Xiang, Shiqun; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  3 h, 2 - 3 atm, 35 - 38 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Preparation of α-(hydroxyimino)benzeneacetonitrile
, China, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sulfuric acid Solvents: Water
Referenz
A convenient synthesis of α-hydroxyiminoacetonitriles from aldoximes
Ma, Jun-An; et al, Synthetic Communications, 2000, 30(9), 1563-1567

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sulfur monochloride Solvents: Dimethylformamide ;  -25 °C; -25 °C → 20 °C; 20 h, 20 °C; 4 h, 60 °C
Referenz
Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes
Kryshenko, F. I.; et al, Russian Chemical Bulletin, 2016, 65(11), 2678-2681

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
Nitro derivatives of 3-phenyl-1,2,5-oxadiazole
De Munno, A.; et al, Atti della Societa Toscana di Scienze Naturali Residente in Pisa, 1975, 81, 334-42

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Solvents: Isopropanol ,  Dichloromethane
1.2 Reagents: Triethylamine Solvents: Water
1.3 Solvents: Dichloromethane
1.4 Reagents: Sulfuric acid Solvents: Water
Referenz
A convenient synthesis of α-hydroxyiminoacetonitriles from aldoximes
Ma, Jun-An; et al, Synthetic Communications, 1999, 29(22), 3863-3868

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Potassium methoxide ,  Nitric oxide ;  4 h, 250 kPa, rt; overnight, rt
Referenz
A New Synthetic Route to 3-Oxo-4-amino-1,2,3-oxadiazole from the Diazeniumdiolation of Benzyl Cyanide: Stable Sydnone Iminium N-Oxides
Bohle, D. Scott; et al, Journal of Organic Chemistry, 2009, 74(4), 1621-1626

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Ammonium nitrate ,  Nitric acid Solvents: Water ;  -5 °C; 3 h, -8 - -2 °C
2.1 Solvents: Diethyl ether ;  0 - 5 °C
3.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
Referenz
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  72 h, 25 °C
Referenz
Oxodiazonium ion generation 5. 3-(N-Nitroamino)-4-phenylfuroxan: synthesis and reactivity
Zelenov, V. P.; et al, Russian Chemical Bulletin, 2012, 61(2), 351-354

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Sulfur monochloride Solvents: Acetonitrile ;  4 h, 20 °C
Referenz
Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes
Kryshenko, F. I.; et al, Russian Chemical Bulletin, 2016, 65(11), 2678-2681

Synthetic Routes 15

Reaktionsbedingungen
1.1 Solvents: Benzene ,  Nitrogen
Referenz
Reaction of the silver salts of arylnitroacetonitrile with 9-bromofluorene. Synthesis of 9-(α-cyanoarylidene)fluorenes
Lianis, Pygmalion S.; et al, Liebigs Annalen der Chemie, 1987, (6), 537-40

N-Hydroxybenzimidoyl cyanide Raw materials

N-Hydroxybenzimidoyl cyanide Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd